molecular formula C12H16N2O3S B7560669 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No. B7560669
M. Wt: 268.33 g/mol
InChI Key: HZFUPWQLEFTQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid, also known as DMOTC, is a novel compound that has gained attention in the scientific community due to its potential applications in research. DMOTC is a synthetic molecule that belongs to the class of piperazinyl thiophene carboxylic acid derivatives. In

Scientific Research Applications

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid can act as a positive allosteric modulator of the GABA(A) receptor, which is an important receptor in the central nervous system. 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has been found to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This makes 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid a promising compound for the treatment of anxiety and other related disorders.

Mechanism of Action

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid acts as a positive allosteric modulator of the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has been shown to have anxiolytic effects in animal models. It has been found to increase the time spent in the open arms of an elevated plus maze, which is a measure of anxiety-like behavior. 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has also been shown to increase the duration of the loss of righting reflex induced by the GABA(A) receptor agonist, muscimol. This indicates that 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid enhances the sedative effects of GABAergic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid in lab experiments is its specificity for the GABA(A) receptor. 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has been found to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the role of the GABA(A) receptor in anxiety and related disorders. However, one limitation of using 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid. One area of interest is the potential use of 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid in the treatment of anxiety and related disorders. Further studies are needed to determine the efficacy and safety of 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid in humans. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA(A) receptor. This could lead to the development of new drugs for the treatment of anxiety and related disorders.

Synthesis Methods

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid can be synthesized through a multistep reaction process. The synthesis of 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid involves the reaction of 2,2-dimethylpiperazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature, and the resulting product is purified through column chromatography. The final product is a white solid.

properties

IUPAC Name

3-[(2,2-dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2)11(17)13-4-5-14(12)7-8-3-6-18-9(8)10(15)16/h3,6H,4-5,7H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFUPWQLEFTQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC2=C(SC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid

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